methyl 3-[({[(1R)-octahydro-2H-quinolizin-1-ylmethoxy]carbonyl}sulfamoyl)oxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL 3-{[({[(1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHOXY]CARBONYL}AMINO)SULFONYL]OXY}BENZOATE is a complex organic compound with a unique structure that includes a quinolizidine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-{[({[(1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHOXY]CARBONYL}AMINO)SULFONYL]OXY}BENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinolizidine ring, followed by the introduction of the methoxycarbonyl group and the sulfonyl group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity METHYL 3-{[({[(1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHOXY]CARBONYL}AMINO)SULFONYL]OXY}BENZOATE.
Analyse Chemischer Reaktionen
Types of Reactions
METHYL 3-{[({[(1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHOXY]CARBONYL}AMINO)SULFONYL]OXY}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.
Wissenschaftliche Forschungsanwendungen
METHYL 3-{[({[(1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHOXY]CARBONYL}AMINO)SULFONYL]OXY}BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve the quinolizidine ring system.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of METHYL 3-{[({[(1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHOXY]CARBONYL}AMINO)SULFONYL]OXY}BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinolizidine ring system can interact with biological macromolecules, leading to changes in their structure and function. This interaction can modulate various biochemical pathways, resulting in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quinolizidine derivatives and sulfonyl-containing compounds. Examples include:
- METHYL 2-{[(OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHOXY)CARBONYL]SULFAMOYL}OXYBENZOATE
- METHYL 3-{[(OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHOXY)CARBONYL]SULFAMOYL}OXYBENZOATE
Uniqueness
METHYL 3-{[({[(1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHOXY]CARBONYL}AMINO)SULFONYL]OXY}BENZOATE is unique due to its specific combination of functional groups and its stereochemistry. The presence of the quinolizidine ring system, along with the methoxycarbonyl and sulfonyl groups, gives it distinct chemical and biological properties that differentiate it from other similar compounds.
Eigenschaften
Molekularformel |
C19H26N2O7S |
---|---|
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
methyl 3-[[(1R)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methoxycarbonylsulfamoyloxy]benzoate |
InChI |
InChI=1S/C19H26N2O7S/c1-26-18(22)14-6-4-8-16(12-14)28-29(24,25)20-19(23)27-13-15-7-5-11-21-10-3-2-9-17(15)21/h4,6,8,12,15,17H,2-3,5,7,9-11,13H2,1H3,(H,20,23)/t15-,17?/m0/s1 |
InChI-Schlüssel |
LOQLKVSOVPIECY-MYJWUSKBSA-N |
Isomerische SMILES |
COC(=O)C1=CC(=CC=C1)OS(=O)(=O)NC(=O)OC[C@@H]2CCCN3C2CCCC3 |
Kanonische SMILES |
COC(=O)C1=CC(=CC=C1)OS(=O)(=O)NC(=O)OCC2CCCN3C2CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.